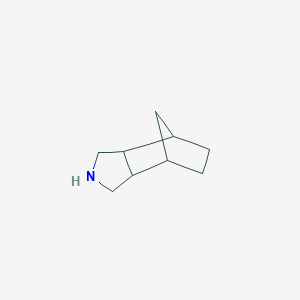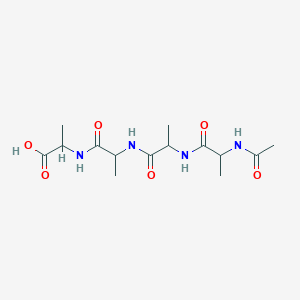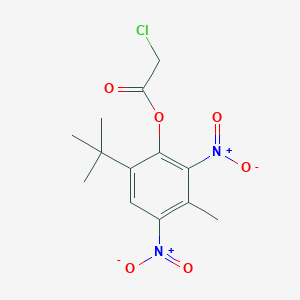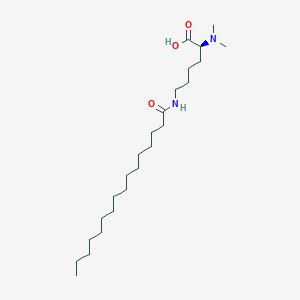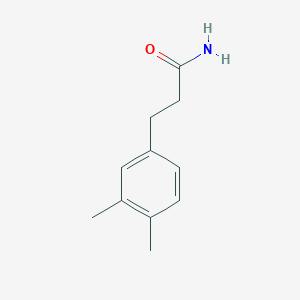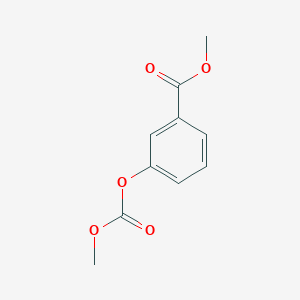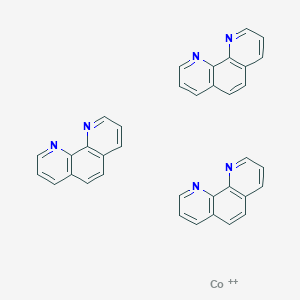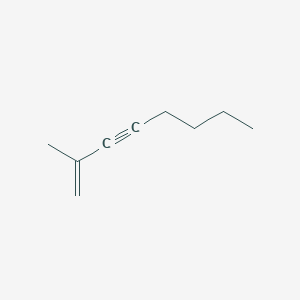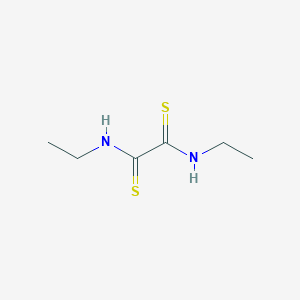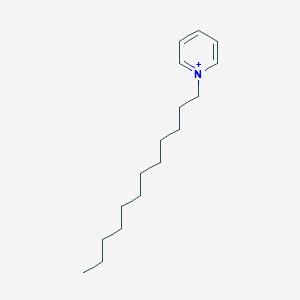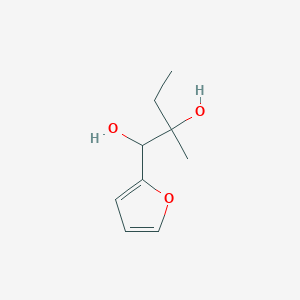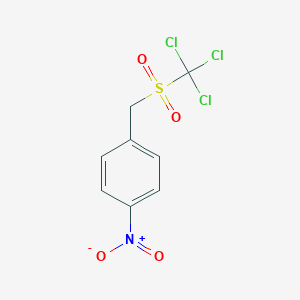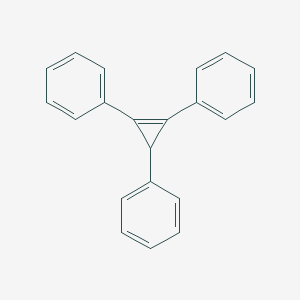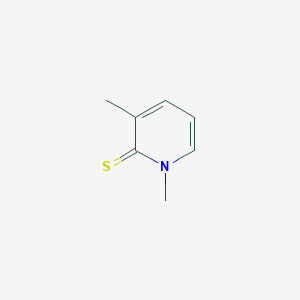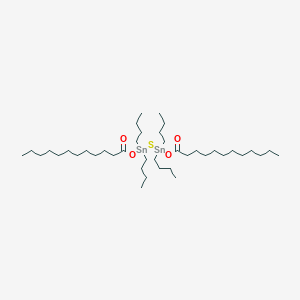
1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane, also known as TBT-DOS, is a synthetic compound that has been widely used in scientific research due to its unique properties. TBT-DOS belongs to the family of organotin compounds, which have been extensively studied for their potential applications in various fields, including biomedicine, material science, and environmental remediation.
作用機序
The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane is not fully understood, but it is believed to involve the interaction between the tin atoms in the molecule and the surface of the substrate. The self-assembled monolayers formed by 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane have been shown to have unique properties, such as high stability, high density, and high reactivity, which make them ideal for various applications.
生化学的および生理学的効果
The biochemical and physiological effects of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane are not well studied, but it is known to be toxic to certain organisms, such as marine invertebrates and fish. 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane has been shown to interfere with the endocrine system of these organisms, leading to reproductive and developmental abnormalities.
実験室実験の利点と制限
The advantages of using 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane in lab experiments include its unique properties, such as its ability to form self-assembled monolayers on various surfaces, and its potential applications in various fields, such as biomedicine and material science. However, the use of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane is limited by its toxicity and potential environmental impact, which require careful handling and disposal procedures.
将来の方向性
There are several future directions for the research on 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane, including the development of new synthesis methods that are more efficient and environmentally friendly, the investigation of its potential applications in biomedicine and material science, and the study of its toxicity and environmental impact. Additionally, the use of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane as a template for the preparation of nanoscale materials and devices holds great promise for the development of new technologies in various fields.
合成法
The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane involves the reaction between dibutyltin oxide and 1,12-dodecanedioic acid, followed by the reaction with 1,3-bis(chloromethyl)benzene and 1,2-ethanedithiol. The resulting product is then treated with sodium methoxide to obtain 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane. The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity and yield of the final product.
科学的研究の応用
1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane has been widely used in scientific research due to its unique properties, including its ability to form self-assembled monolayers on various surfaces, such as gold, silicon, and glass. These monolayers have been used as templates for the preparation of nanoscale materials and devices, such as sensors, catalysts, and electronic components. 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane has also been used as a surfactant in emulsion polymerization, which is a widely used method for the synthesis of polymer nanoparticles.
特性
CAS番号 |
15880-66-7 |
|---|---|
製品名 |
1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane |
分子式 |
C40H82O4SSn2 |
分子量 |
896.6 g/mol |
IUPAC名 |
[dibutyl-[dibutyl(dodecanoyloxy)stannyl]sulfanylstannyl] dodecanoate |
InChI |
InChI=1S/2C12H24O2.4C4H9.S.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;4*1-3-4-2;;;/h2*2-11H2,1H3,(H,13,14);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
InChIキー |
ZBBCKXXEEYFMAC-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)S[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)S[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC |
その他のCAS番号 |
15880-66-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



